

toxicological profile of 6-METHYL-5-HEPTEN-2-OL

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Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772

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An In-depth Toxicological Profile of **6-Methyl-5-hepten-2-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of **6-methyl-5-hepten-2-ol** (CAS No. 1569-60-4), a secondary aliphatic alcohol used as a flavoring ingredient in the food industry. The safety of this substance is primarily established through its inclusion in a broader group of structurally related aliphatic secondary alcohols, ketones, and their esters, which have been evaluated by international regulatory bodies. This document synthesizes available data on its physicochemical properties, toxicokinetics, and various toxicological endpoints. It addresses the existing discrepancies in hazard classification and explains the "read-across" approach used for its safety assessment. Detailed methodologies for standard toxicological assays are provided for context, and key metabolic and assessment pathways are visualized.

Chemical Identity and Physicochemical Properties

6-Methyl-5-hepten-2-ol, also known as sulcatol, is an unsaturated aliphatic secondary alcohol. [\[1\]](#)[\[2\]](#) Its identity and key physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	1569-60-4	[3]
Synonyms	Sulcatol, 6-Methylhept-5-en-2-ol, Coriander heptenol	[1][4]
Molecular Formula	C ₈ H ₁₆ O	[3][5]
Molecular Weight	128.21 g/mol	[3][5]
Appearance	Colorless to light yellow liquid	
Boiling Point	78 °C at 14 mmHg	[3]
Density	0.844 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.448	[3]
Flash Point	68 °C (154.4 °F) - closed cup	[3]
Solubility	Insoluble in water; soluble in non-polar solvents and ethanol.	[6]

Regulatory Status and Hazard Classification

The regulatory status and hazard classification of **6-methyl-5-hepten-2-ol** present some notable discrepancies.

- Food Flavoring Regulations: The Flavor and Extract Manufacturers Association (FEMA) has designated **6-methyl-5-hepten-2-ol** as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent, assigning it FEMA No. 4884.[7] Similarly, it is recognized by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) evaluate it within a group of aliphatic secondary alcohols and ketones, and have not raised safety concerns at current estimated levels of intake.[8][9]
- GHS Hazard Classification: There is conflicting information regarding its GHS classification.

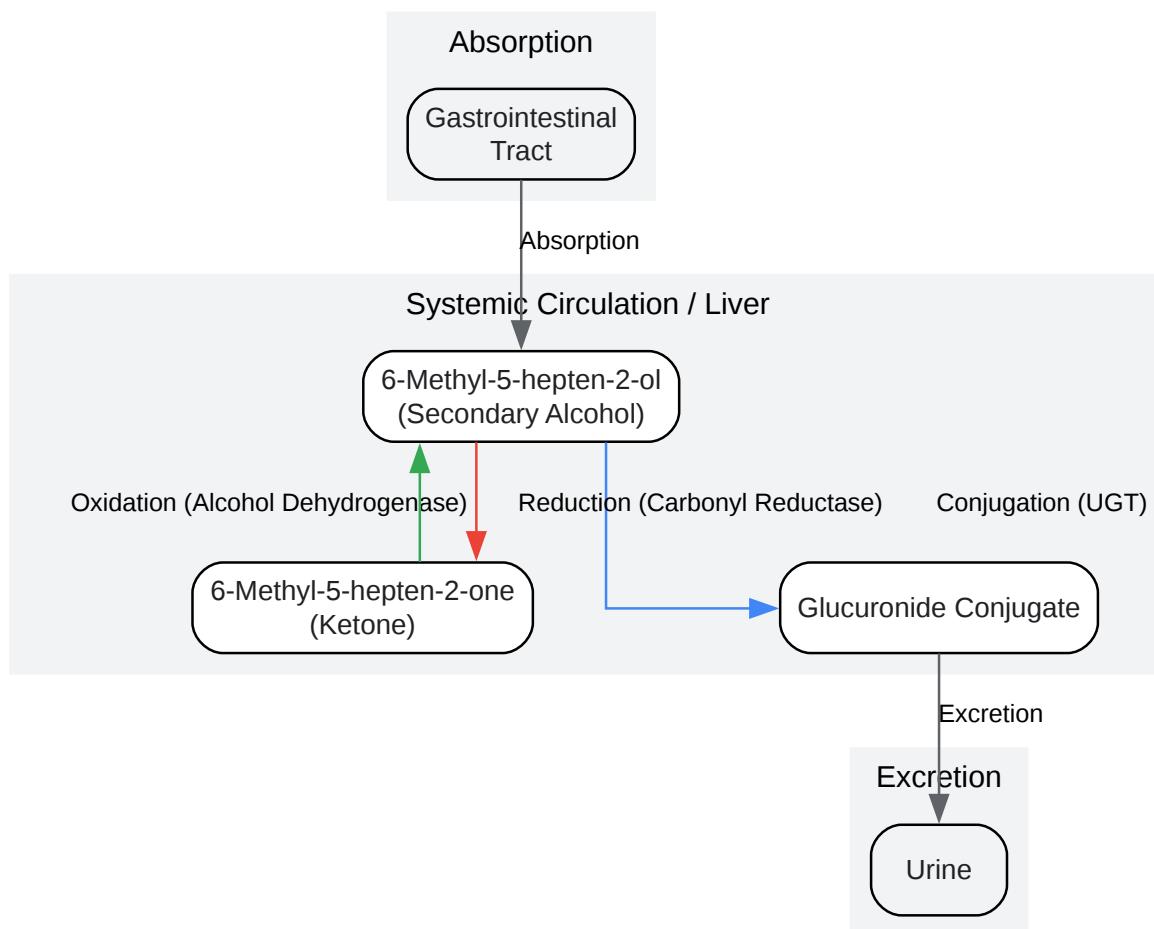
- Some suppliers classify it as Carcinogenicity Category 2 (H351: Suspected of causing cancer).[3] An older, similar classification of "Xn - Harmful" with the risk phrase "R 40 - Possible risks of irreversible effects" has also been noted.[4]
- Conversely, data aggregated by PubChem indicates that for the vast majority of notifications (98.6%), this chemical does not meet the criteria for GHS hazard classification.[1] This aligns with the assessments by food safety authorities.

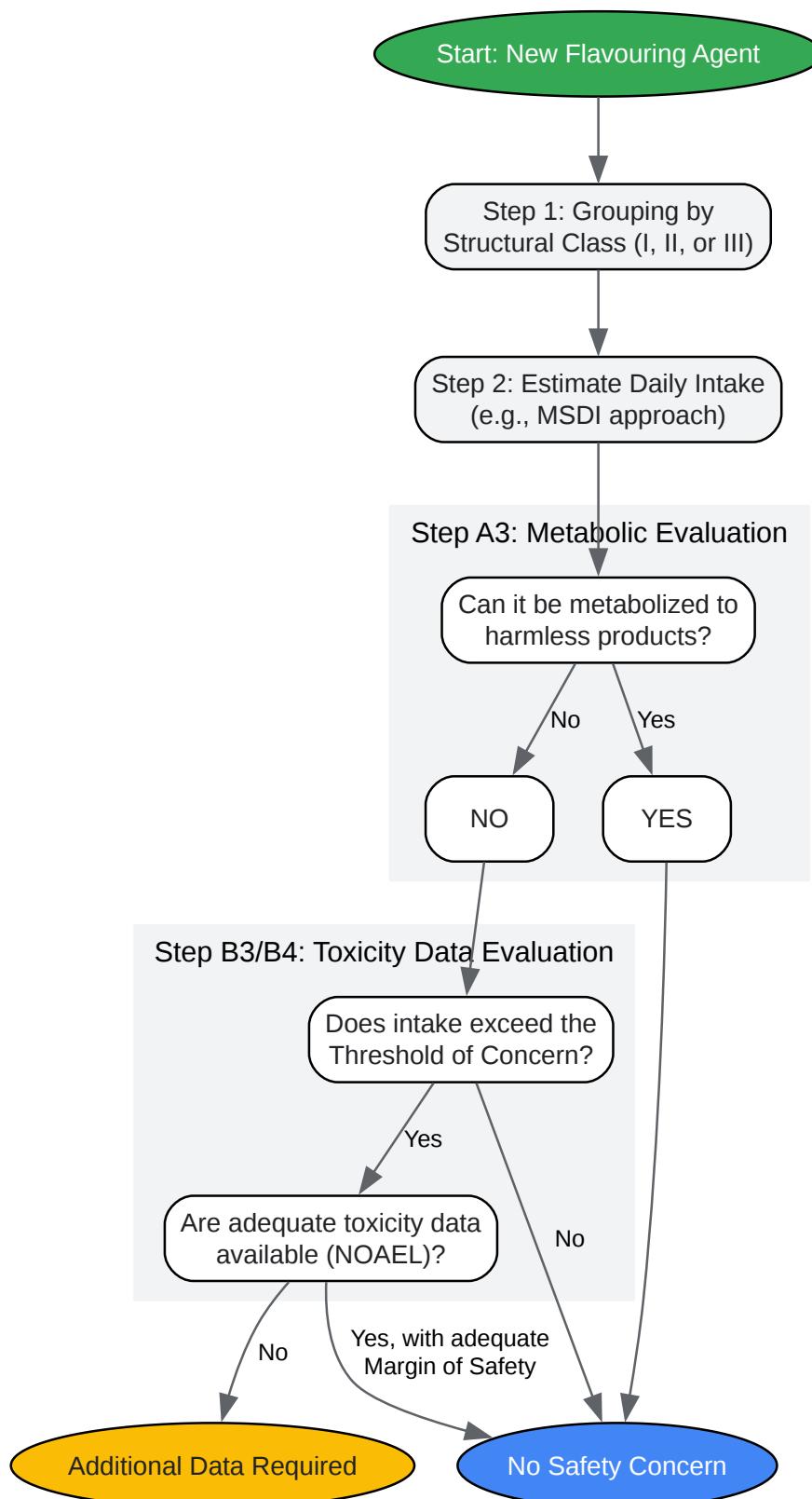
Conclusion on Classification: The weight of evidence from expert panels like FEMA, JECFA, and EFSA, which have specifically reviewed this substance for food use, supports a conclusion of no safety concern at the established intake levels. The Carcinogenicity Category 2 classification appears to be an outlier, potentially based on computational (in silico) predictions rather than in vivo data, and is not reflected in the comprehensive reviews by food safety bodies.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

No specific toxicokinetic studies for **6-methyl-5-hepten-2-ol** were identified in the public domain. However, its metabolic fate is reliably predicted based on the well-established pathways for the group of aliphatic secondary alcohols and ketones to which it belongs.[8]

- Absorption and Distribution: As a relatively small, lipophilic molecule, **6-methyl-5-hepten-2-ol** is expected to be readily absorbed from the gastrointestinal tract and distributed systemically.
- Metabolism: The key feature of the metabolism of this group is the physiological interconversion between secondary alcohols and their corresponding ketones.[8] **6-Methyl-5-hepten-2-ol** is expected to be oxidized to its corresponding ketone, 6-methyl-5-hepten-2-one. Conversely, the ketone can be reduced back to the alcohol. The primary detoxification pathway involves the conjugation of the alcohol with glucuronic acid, forming a water-soluble glucuronide conjugate.[8]
- Excretion: The resulting glucuronide conjugate is readily excreted, primarily in the urine.[8]



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